N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-6-12-10(7)13-11(15)8-4-5-9(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGCCYXQAGFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 3-methyl-2-aminopyridine with 5-nitrofuran-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
2.1. Nitrofuran Reduction
The nitrofuran moiety can undergo catalytic reduction using rhodium-based catalysts (e.g., Rh(2-pic)₂/P(4-VP)) under CO pressure. This process involves:
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Cycloaddition : The nitro group reacts with Rh-CO bonds, forming a nitrosofuran-rhodium complex.
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Decarboxylation : Elimination of CO₂ generates a rhodium-nitrene intermediate.
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Hydrogenation : Intermolecular hydride transfer reduces the nitrene to an amine, yielding 5-aminofuran derivatives .
| Mechanistic Step | Key Products |
|---|---|
| Nitrosofuran-rhodium complex | + |
| Rhodium-nitrene complex | + |
| 5-Aminofuran | Final reduced product |
2.2. Amidation Reaction
The carboxamide bond formation between the nitrofuran carboxylic acid and the pyridine amine involves:
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Activation : The carboxylic acid is activated via coupling reagents (e.g., TiCl₄) to form an electrophilic intermediate.
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Nucleophilic Attack : The amine attacks the activated carbonyl, forming the carboxamide .
Analytical Techniques
The compound’s identity and reaction progress are monitored using:
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Thin-layer chromatography (TLC) : For tracking purity and yield during synthesis.
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Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural features, such as the nitrofuran and pyridine moieties .
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Infrared spectroscopy (FT-IR) : Identifies functional groups (e.g., amide N-H stretches, nitro vibrations) .
4.1. Antimicrobial Activity
The nitrofuran moiety is known to generate reactive oxygen species, disrupting bacterial DNA replication. Derivatives like nitrofurantoin exhibit broad-spectrum antibacterial effects, suggesting similar potential for this compound .
4.2. Stability and Reactivity
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Oxidation : The nitrofuran group can undergo oxidation to form oxides, altering biological activity.
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Hydrolysis : The carboxamide bond may hydrolyze under acidic/basic conditions, releasing the amine and carboxylic acid.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Studied for its antimicrobial and anticancer properties, showing promise in preclinical trials.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrofuran moiety can also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in target cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The nitro group in N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide significantly impacts its properties compared to halogenated or alkylated analogs (Evidences 4–12):
- Molecular Weight and Solubility : The target compound (MW: 273.24 g/mol) is lighter than halogenated analogs like 5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide (MW: 443.86 g/mol; ), which may reduce solubility due to increased hydrophobicity .
Table 1: Key Comparative Data
Biological Activity
N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features a nitrofuran moiety, which is known for its ability to generate reactive oxygen species (ROS) upon reduction. This property is crucial for its biological activity, particularly in antimicrobial and anticancer applications.
The primary mechanism of action involves the inhibition of specific enzymes that are crucial in metabolic pathways. The compound binds to the active sites of these enzymes, blocking substrate access and thereby inhibiting their activity. Additionally, the nitrofuran component can induce oxidative stress in target cells through ROS generation, contributing to its antimicrobial effects.
1. Antimicrobial Activity
This compound has demonstrated potent antibacterial properties against various bacterial strains. Its efficacy is particularly notable against Gram-positive and Gram-negative bacteria, including resistant strains such as E. coli and Klebsiella spp. . The compound acts as a prodrug that requires activation by bacterial nitroreductases to exert its antibacterial effects, similar to other nitro-containing compounds like nitrofurantoin .
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| Klebsiella spp. | 15 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
2. Anticancer Activity
Preclinical studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism likely involves the induction of apoptosis through oxidative stress pathways .
Case Study: Anticancer Efficacy in Cell Lines
A study evaluated the compound's effect on human cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 8 |
| HeLa (Cervical Cancer) | 10 |
Toxicological Profile
While the compound shows promising biological activities, its toxicity profile must be assessed. Preliminary studies suggest low cytotoxicity against normal human cell lines at therapeutic concentrations, indicating a favorable selectivity index .
Table 2: Toxicity Assessment
| Cell Line | IC50 (µM) | Selectivity Index (MIC/IC50) |
|---|---|---|
| A549 | 8 | 1.25 |
| L929 | >100 | N/A |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide?
- Methodological Answer : A multi-step synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 3-methylpyridin-2-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Amide bond formation : React the activated acid with 3-methylpyridin-2-amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or DCM .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
- Validation : Confirm structure via (e.g., aromatic proton integration) and LC-MS for molecular ion verification .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve).
- Spectroscopy :
- and : Identify key signals (e.g., nitrofuran’s NO group deshields adjacent protons; pyridine ring protons appear as distinct multiplets).
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm) and nitro (NO, ~1520–1350 cm) stretches .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]) and rule out impurities .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating enzyme inhibition or antibacterial activity?
- Methodological Answer :
- Enzyme Inhibition (e.g., FAAH) :
- IC Determination : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in rat brain homogenates or recombinant enzyme systems. Measure fluorescence over time and calculate inhibition using nonlinear regression .
- Kinetic Analysis : Vary substrate concentrations to determine inhibition mode (competitive, non-competitive) via Lineweaver-Burk plots .
- Antibacterial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Compare to nitrofurantoin as a positive control .
Q. How can molecular docking and dynamics simulations predict binding interactions with target enzymes?
- Methodological Answer :
- Docking : Use software like AutoDock Vina to dock the compound into FAAH’s active site (PDB: 2WY2). Prioritize poses with nitrofuran oriented near catalytic Ser241 and pyridine ring in the acyl-binding pocket .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values. Compare (R)- and (S)-isomers if applicable to explain stereoselective activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived FAAH) and buffer conditions (pH, ionic strength) .
- Isomer Analysis : Separate enantiomers via chiral HPLC and test individually. For example, (S)-isomers of related compounds show higher FAAH inhibition due to optimal steric fit .
- Off-Target Profiling : Screen against related enzymes (e.g., COX-1/2) to rule out cross-reactivity. Use selectivity ratios (IC/IC) to prioritize compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
